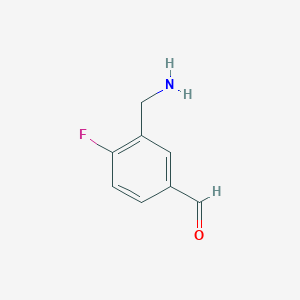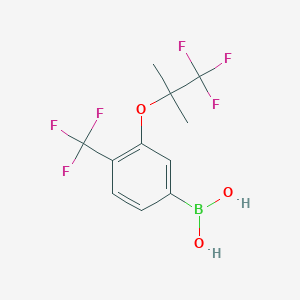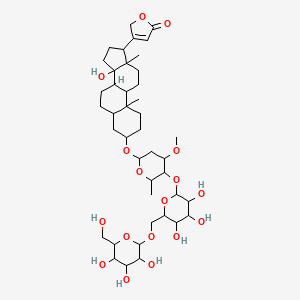
Echugin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytochromert involves the incorporation of a heme group into a protein structure. The heme group is synthesized through a series of organic reactions, starting from simpler precursors like porphyrins. The protein structure is then expressed in a suitable host organism, such as Escherichia coli, and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Cytochromert would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms would be optimized to produce high yields of the protein, which would then be extracted and purified using advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Cytochromert, like other cytochromes, undergoes various redox reactions, including oxidation and reduction. It can also catalyze hydroxylation and aromatic oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving Cytochromert include oxygen, hydrogen peroxide, and various organic substrates. The reactions typically occur under mild conditions, often at physiological pH and temperature .
Major Products
The major products of reactions catalyzed by Cytochromert include hydroxylated and oxidized organic compounds. These products are often more hydrophilic and can be more easily excreted from the body .
Scientific Research Applications
Cytochromert has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly for oxidation reactions.
Biology: Plays a role in studying cellular respiration and energy production.
Medicine: Potential biomarker for mitochondrial damage and apoptosis.
Industry: Used in biosensors and bioelectrochemical systems for detecting and quantifying various analytes.
Mechanism of Action
Cytochromert exerts its effects through its heme group, which can undergo reversible redox changes. The iron atom in the heme group alternates between ferrous (Fe²⁺) and ferric (Fe³⁺) states, facilitating electron transfer reactions. These reactions are crucial for processes like oxidative phosphorylation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cytochrome c: Involved in electron transport and apoptosis.
Cytochrome P450: Catalyzes a wide range of oxidation reactions, including drug metabolism.
Cytochrome b: Functions in the electron transport chain, facilitating energy production.
Uniqueness
Cytochromert is unique in its ability to catalyze a broader range of reactions under milder conditions compared to other cytochromes. Its versatility makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
9007-56-1 |
|---|---|
Molecular Formula |
C42H66O17 |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
3-[14-hydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O17/c1-19-37(59-39-36(50)34(48)32(46)28(58-39)18-54-38-35(49)33(47)31(45)27(16-43)57-38)26(52-4)15-30(55-19)56-22-7-10-40(2)21(14-22)5-6-25-24(40)8-11-41(3)23(9-12-42(25,41)51)20-13-29(44)53-17-20/h13,19,21-28,30-39,43,45-51H,5-12,14-18H2,1-4H3 |
InChI Key |
ITKDSJDYFJAVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
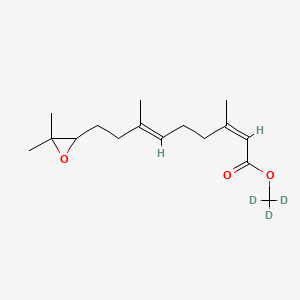

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)


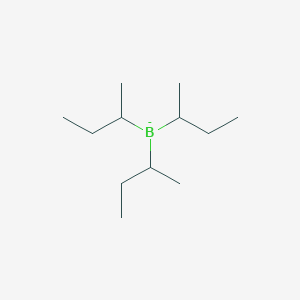
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
